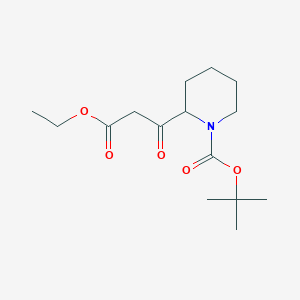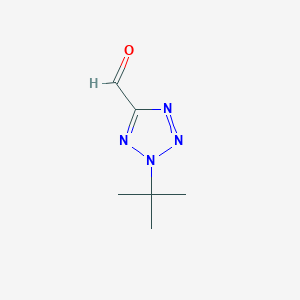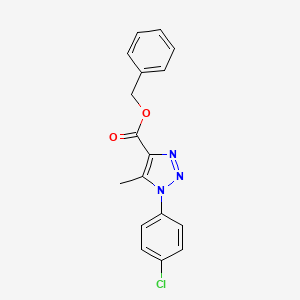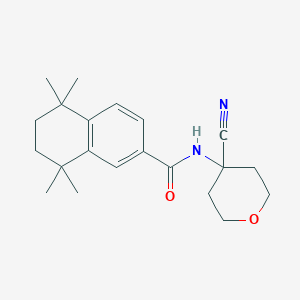
Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves complex reactions, including cyclocondensation, Knoevenagel-cyclocondensation, and reactions with various nucleophilic and electrophilic reagents. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives demonstrates the complexity of such synthetic routes (Mohamed, 2021). Similarly, the creation of 5-allyl-7,7-difluoro-2-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-amine through reactions like Michael addition and Mannich reaction highlights the multifaceted nature of synthesizing such compounds (Revanna et al., 2013).
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed through various spectroscopic methods and, in some cases, X-ray crystallography. For instance, the structure of 2-allylthio-3-cyano-5-(2-methoxyphenylcarbamoyl)-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine was elucidated using X-ray crystallographic analysis, underscoring the importance of structural analysis in understanding these compounds' properties (Dyachenko & Chernega, 2006).
Chemical Reactions and Properties
The chemical reactivity of these compounds includes their ability to undergo various reactions, such as cycloadditions, alkylation, and cyclocondensation, to form more complex structures. For example, the cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide to isobutyl vinyl ether and allyl alcohol demonstrated the versatility of these compounds in forming new chemical entities (Carruthers & Moses, 1988).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. While specific data for the compound is not available, analogous compounds' crystal structures and physical characteristics provide insight into their stability and reactivity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of these compounds in chemical syntheses and potential applications in materials science. The electrochemical behavior of similar unsymmetrical dihydropyridines in protic mediums, for instance, highlights the complex nature of their chemical properties (David et al., 1995).
Aplicaciones Científicas De Investigación
Antimicrobial Properties
A significant application of the compound is in the area of antimicrobial research. Compounds with similar structural features have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of dihydropyridine, which share a structural resemblance with the compound , demonstrated notable antibacterial and antifungal activities in various studies (El‐Kazak & Ibrahim, 2013), (Al-Juboori, 2020). These studies highlight the potential of such compounds in developing new antimicrobial agents.
Synthetic Chemistry and Molecular Structure
The compound's relevance in synthetic chemistry, particularly in the synthesis of complex molecular structures, has been explored in various research. Studies have delved into the synthesis of pyridine and thiazole derivatives, reflecting the compound's utility in creating novel chemical entities with potential biological activities (Chen, Sheng-yin, & Shao-hua, 2013), (Ray & Ghosh, 2005).
Solid-State Chemistry
Studies also indicate the compound's significance in understanding solid-state chemistry and crystallography. Investigations into similar dihydropyridine derivatives have provided insights into solid-state transformations and molecular packing, which are crucial in the field of material science and crystal engineering (Heyde, Buergi, & Shklover, 1991).
Bioactive Compounds
The structural elements of the compound are found in various bioactive compounds. Research in phytochemistry has identified similar structures in natural products, indicating potential health benefits and applications in cosmetic and pharmaceutical industries (Zheng et al., 2010).
Propiedades
IUPAC Name |
prop-2-enyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-4-8-32-22(30)19-13(2)26-21(34-12-18(29)27-23-25-7-9-33-23)15(11-24)20(19)14-5-6-16(28)17(10-14)31-3/h4-7,9-10,20,26,28H,1,8,12H2,2-3H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNWJFDMGZXHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC(=C(C=C3)O)OC)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)


![4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2492156.png)
![4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2492157.png)

![N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2492159.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)


